molecular formula C33H59NO2 B12636707 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

Cat. No.: B12636707
M. Wt: 501.8 g/mol
InChI Key: BOEKFXVBTLFYPT-UHFFFAOYSA-N
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Description

The compound 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one is a complex bicyclic lactone featuring a benzofuran-2-one core. Key structural elements include:

  • 8a-methyl and 5-methylidene substituents on the fused bicyclic system.
  • A 3-[(octadecylamino)methyl] side chain, introducing a long aliphatic amine group.
  • A partially saturated octahydro ring system, which influences conformational rigidity.

Properties

Molecular Formula

C33H59NO2

Molecular Weight

501.8 g/mol

IUPAC Name

8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C33H59NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34-26-29-28-24-30-27(2)21-20-22-33(30,3)25-31(28)36-32(29)35/h28-31,34H,2,4-26H2,1,3H3

InChI Key

BOEKFXVBTLFYPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC1C2CC3C(=C)CCCC3(CC2OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways

The synthesis of 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f]benzofuran-2-one can be achieved through several methods:

  • Method A: Condensation Reactions

    This method involves the condensation of appropriate starting materials such as substituted phenols and aldehydes. The reaction typically requires a catalyst and can be performed under acidic or basic conditions to yield the desired benzofuran structure.

  • Method B: Alkylation Techniques

    Alkylation of a precursor compound with an octadecylamine can introduce the long-chain alkyl group. This step is crucial for enhancing the lipophilicity of the final product.

  • Method C: Ring Closure Reactions

    Following the formation of the benzofuran core, cyclization reactions may be employed to complete the structure. This can involve heating or using specific reagents that promote ring closure.

Reaction Conditions

The preparation methods often require specific conditions such as:

  • Temperature: Reactions are typically conducted at elevated temperatures (e.g., 100-150°C) to facilitate condensation and cyclization.

  • Solvents: Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), which help dissolve reactants and facilitate reactions.

  • Catalysts: Acidic catalysts like sulfuric acid or Lewis acids may be used to promote condensation reactions.

Yield and Purification

The yield of synthesized compounds can vary based on reaction conditions and purity requirements. Typical yields range from 50% to 90%, depending on the efficiency of each step in the synthesis process.

Purification Techniques

Purification methods for isolating the final product may include:

  • Column Chromatography: Effective for separating compounds based on polarity.

  • Recrystallization: Used to purify solid products by dissolving them in a suitable solvent at high temperatures and allowing them to crystallize upon cooling.

Research Findings

Recent studies have focused on optimizing these preparation methods to improve yields and reduce reaction times. For instance:

  • Optimization Studies: Researchers have explored various catalysts and solvents to identify combinations that maximize yield while minimizing by-products.

  • Analytical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of synthesized compounds.

Summary Table of Preparation Methods

Method Description Key Reagents Typical Yield
Method A Condensation reactions Substituted phenols, aldehydes 50%-80%
Method B Alkylation techniques Octadecylamine 60%-90%
Method C Ring closure reactions Various cyclization reagents 70%-85%

Chemical Reactions Analysis

Types of Reactions: 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one can undergo various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional oxygen-containing functional groups.
  • Reduction : Reduction reactions can be used to modify the existing functional groups, such as reducing ketones to alcohols.
  • Substitution : The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
  • Substitution : Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Drug Development

Research indicates that derivatives of similar compounds have been explored for their efficacy as anti-cancer agents. The unique structural features of 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f] benzofuran-2-one may enhance its bioavailability and therapeutic index when used as a prodrug or in conjugation with cytotoxic agents.

Antimicrobial Activity

Studies on related compounds have shown promising antimicrobial properties. The long-chain alkyl group (octadecyl) may facilitate membrane penetration of the compound, enhancing its activity against bacterial and fungal pathogens.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities through inhibition of key signaling pathways such as NF-kB and COX enzymes. This suggests potential applications in treating inflammatory diseases.

Surfactant Properties

Due to its amphiphilic nature, this compound could serve as a surfactant in formulations requiring stabilization of emulsions or dispersions. Its ability to lower surface tension makes it suitable for applications in cosmetics and pharmaceuticals.

Nanotechnology

The compound's structural characteristics may allow it to be utilized in the development of nanocarriers for targeted drug delivery systems. The octadecyl chain could enhance the solubility of hydrophobic drugs in aqueous environments.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of structurally related compounds, researchers synthesized various derivatives and assessed their cytotoxic effects on cancer cell lines. Results indicated that modifications to the side chains significantly influenced the compounds' potency against specific cancer types .

Case Study 2: Formulation Development

Another investigation focused on formulating a drug delivery system using derivatives similar to 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f] benzofuran-2-one. The study highlighted the compound's ability to enhance drug solubility and stability in aqueous environments .

Mechanism of Action

The mechanism by which 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one Benzo[f][1]benzofuran-2-one 8a-Me, 5-CH₂, 3-(C₁₈H₃₇NHCH₂) ~495.7 (calculated) Inferred: High lipophilicity
Atractylenolide-I [(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f]benzofuran-2-one] Benzo[f]benzofuran-2-one 3-Me, 8a-Me, 5-CH₂ 230.30 Autophagy modulation; anticancer activity
9a-Hydroxy-3,8a-dimethyl-5-methylene-4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one Naphtho[2,3-b]furan-2-one 9a-OH, 3-Me, 8a-Me, 5-CH₂ ~262.3 (calculated) Polar due to -OH; X-ray resolved (R=0.035)
Hereticin A [(4aR,5S,8aS,9aR)-9a-hydroxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-2-one] Benzo[f][1]benzofuran-2-one 9a-OH, 3-Me, 4a-Me, 5-Me ~266.4 (calculated) Fungal metabolite; structural complexity
Key Observations:

The naphtho-fused core in introduces planar aromaticity, contrasting with the partially saturated benzo-fused systems .

Substituent Effects: The 3-[(octadecylamino)methyl] group in the target compound confers extreme lipophilicity, unlike shorter chains in analogs (e.g., Atractylenolide-I). This may enhance membrane permeability but limit aqueous solubility. Polar groups (e.g., 9a-OH in and Hereticin A) increase hydrogen-bonding capacity, affecting solubility and target binding .

Insights for Target Compound:
  • The octadecylamino side chain may enable interactions with lipid bilayers or hydrophobic protein pockets, analogous to long-chain amines in drug delivery systems.

Methodological Considerations

  • Structural Elucidation : X-ray crystallography (e.g., , R=0.035) and NMR () are critical for resolving complex substituents in analogs .
  • Cheminformatics Tools : Similarity coefficients (e.g., Tanimoto index) could quantify structural overlap between the target compound and analogs, aiding in property prediction .

Biological Activity

The compound 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f] benzofuran-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo-fused bicyclic system with multiple substituents. Its structural complexity may contribute to diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with similar octahydrobenzo[b]furan frameworks have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Properties

Analogous compounds have been evaluated for antimicrobial efficacy. Studies suggest that such compounds can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

3. Anti-inflammatory Effects

The anti-inflammatory potential is another area of interest. Compounds exhibiting similar structural motifs have been reported to inhibit pro-inflammatory cytokine production and reduce inflammation in various models.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study investigating the effects of octahydrobenzofuran derivatives on human breast cancer cells (MCF-7) demonstrated significant cytotoxicity and apoptosis induction at micromolar concentrations. The compound's ability to inhibit key signaling pathways involved in cell survival was noted.
  • Antimicrobial Evaluation : In vitro studies showed that derivatives with long-chain alkyl groups displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that hydrophobic interactions play a crucial role in their mechanism of action.

The mechanisms through which 8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f] benzofuran-2-one exerts its biological effects are likely multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases (G1/S or G2/M), leading to reduced proliferation rates.
  • Apoptosis Induction : Activation of caspases and the mitochondrial pathway has been observed in related compounds, suggesting a potential apoptotic mechanism.

Data Tables

Biological ActivityRelated CompoundsMechanism of ActionReference
AnticancerOctahydrobenzo[b]furan derivativesApoptosis induction
AntimicrobialLong-chain alkyl derivativesDisruption of membrane integrity
Anti-inflammatoryStructural analogsInhibition of cytokine production

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